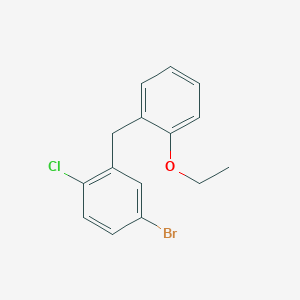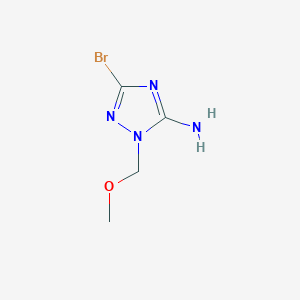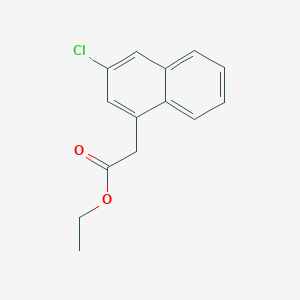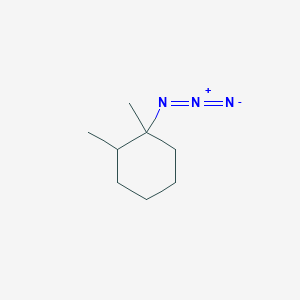
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Descripción general
Descripción
“4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is a chemical compound with the molecular formula C15H14BrClO . It is used as a reagent in the synthesis of Dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, thereby isolating 5-bromo-2-chloro-4’-ethoxybenzophenone. This compound, upon reduction in acetonitrile at 50°C, gives "4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene" .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is represented by the InChI code: 1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” include the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole and the subsequent reduction of the resulting compound .Physical And Chemical Properties Analysis
“4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is a solid, white to off-white in color . It has a melting point of 41-43°C . It is slightly soluble in acetonitrile, DMSO, and methanol .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Pharmaceutical Research
One significant application of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is in the field of pharmaceutical research, specifically in the synthesis of novel compounds. For instance, this chemical has been used in the preparation of N-allyl-4-piperidyl benzamide derivatives. These derivatives are explored for their potential as CCR5 antagonists, which are relevant in the context of therapeutic applications, such as HIV treatment and other immune-related disorders. The processes involved in the synthesis, including elimination reactions, reduction, and bromization, are critical in obtaining these compounds. The structures of the products are then characterized through methods like NMR and MS (Cheng De-ju, 2014).
Development of Non-Peptide Antagonists
Another application involves the synthesis and structural characterization of non-peptide small molecular antagonists. These antagonists are significant in the treatment of various diseases, including autoimmune and inflammatory diseases. The synthesis process involves the use of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene as an intermediate. The resulting products are not only structurally characterized but also tested for biological activity, which is a crucial step in drug development (Cheng De-ju, 2015).
In Crystallography and Material Science
In crystallography and material science, 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is utilized in the study of molecular structures and interactions. For example, the crystal structures of certain derivatives have been extensively analyzed. These studies provide insights into molecular conformations and interactions, which are valuable in materials science for understanding and designing new materials with specific properties (A. Subashini, K. Ramamurthi, H. Stoeckli-Evans, 2012).
Fluorescence and Photoluminescence Studies
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is also instrumental in fluorescence and photoluminescence studies. Research in this area explores the luminescent properties of certain derivatives, which can have applications in the development of new materials for optical devices, sensors, and other technologies that utilize fluorescence properties (Liang Zuo-qi, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDCRWLGJWSFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)
![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)

![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)



![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)